3-(3-Chloro-2,6-difluorophenyl)propanal
Description
3-(3-Chloro-2,6-difluorophenyl)propanal is an aromatic aldehyde featuring a phenyl ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 4. The propanal chain (-CH₂-CH₂-CHO) is attached to the phenyl ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. This compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations. Notably, derivatives of this compound, such as pyrazole-carboxamide analogs, have been synthesized as potent Factor Xia inhibitors, highlighting its role in medicinal chemistry .
Properties
Molecular Formula |
C9H7ClF2O |
|---|---|
Molecular Weight |
204.60 g/mol |
IUPAC Name |
3-(3-chloro-2,6-difluorophenyl)propanal |
InChI |
InChI=1S/C9H7ClF2O/c10-7-3-4-8(11)6(9(7)12)2-1-5-13/h3-5H,1-2H2 |
InChI Key |
PLQKQHKSFJOSHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)CCC=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,6-difluorophenyl)propanal typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-(3-Chloro-2,6-difluorophenyl)propanal follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,6-difluorophenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-2,6-difluorophenyl)propanoic acid.
Reduction: Formation of 3-(3-Chloro-2,6-difluorophenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chloro-2,6-difluorophenyl)propanal has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethyl (-CF₃) group in the second compound increases molecular weight and lipophilicity compared to the target compound. This group’s strong electron-withdrawing nature may enhance metabolic stability in drug candidates but reduce solubility . In the aniline derivative , the amino (-NH₂) group introduces basicity, altering reactivity toward electrophilic substitution compared to the aldehyde functionality in the target compound.
Positional Isomerism: Fluorine at position 4 (as in ) versus 2 and 6 (target compound) alters steric and electronic environments.
Functional Group Impact :
- The aldehyde group in the target compound enables condensations (e.g., with amines or hydrazines) to form Schiff bases or heterocycles, as seen in the synthesis of pyrazole-carboxamide derivatives . In contrast, the aniline derivative’s -NH₂ group is more suited for diazotization or coupling reactions.
Biological Activity
3-(3-Chloro-2,6-difluorophenyl)propanal is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its aldehyde functional group attached to a propanal backbone, along with a chlorinated and fluorinated phenyl substituent. Its molecular formula is with a molecular weight of approximately 186.61 g/mol. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological activity.
The biological activity of 3-(3-Chloro-2,6-difluorophenyl)propanal is primarily attributed to the following mechanisms:
- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may lead to enzyme inhibition or modification of protein function, which is crucial in drug design.
- Enhanced Binding Affinity : The specific positioning of the chloro and fluoro substituents enhances the compound’s binding affinity to various receptors or enzymes, modulating their functions.
Antimicrobial Properties
Research indicates that 3-(3-Chloro-2,6-difluorophenyl)propanal exhibits antimicrobial properties . It has been shown to be effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has shown efficacy against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.2 |
| HT-29 (Colon) | 4.8 |
| PC-3 (Prostate) | 6.0 |
These findings suggest that 3-(3-Chloro-2,6-difluorophenyl)propanal could be further developed into a chemotherapeutic agent.
Case Studies
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of 3-(3-Chloro-2,6-difluorophenyl)propanal against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL, highlighting its potential as an antibacterial agent. -
Anticancer Activity Assessment :
In vitro studies on breast cancer cell lines demonstrated that treatment with 3-(3-Chloro-2,6-difluorophenyl)propanal resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations greater than 5 µM.
Comparative Analysis with Similar Compounds
The biological activity of 3-(3-Chloro-2,6-difluorophenyl)propanal can be compared with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 3-(2-Chloro-3-fluorophenyl)propanal | Moderate antimicrobial activity |
| 3-(3-Chloro-2,4-difluorophenyl)propanal | Higher anticancer potency |
| 2-(3-Chloro-2-fluorophenyl)ethanol | Limited biological activity |
The unique arrangement of substituents in 3-(3-Chloro-2,6-difluorophenyl)propanal enhances its reactivity profile compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
